![molecular formula C8H9N3O B132477 (1-Amino-1H-benzo[d]imidazol-2-yl)methanol CAS No. 156576-15-7](/img/structure/B132477.png)
(1-Amino-1H-benzo[d]imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-1H-benzo[d]imidazol-2-yl)methanol is a heterocyclic compound that features a benzimidazole ring fused with an amino group and a hydroxymethyl group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-1H-benzo[d]imidazol-2-yl)methanol typically involves the condensation of o-phenylenediamine with an aldehyde, followed by reduction. One common method is the reaction of o-phenylenediamine with formaldehyde under acidic conditions to form the benzimidazole ring, followed by reduction of the resulting imine to yield the target compound .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic hydrogenation to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: (1-Amino-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Nitrobenzimidazole derivatives.
Reduction: Aminobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
(1-Amino-1H-benzo[d]imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating parasitic infections and certain cancers.
Industry: Utilized as a corrosion inhibitor and in the development of new materials
Mechanism of Action
The mechanism of action of (1-Amino-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with various molecular targets:
Antimicrobial Activity: It inhibits the synthesis of nucleic acids in microorganisms, leading to cell death.
Anticancer Activity: It interferes with the cell cycle and induces apoptosis in cancer cells.
Antiparasitic Activity: It disrupts the energy metabolism of parasites, leading to their elimination
Comparison with Similar Compounds
Benzimidazole: The parent compound with similar biological activities.
2-Aminobenzimidazole: A derivative with enhanced antimicrobial properties.
Benzimidazole-2-thiol: Known for its antifungal and anticancer activities.
Uniqueness: (1-Amino-1H-benzo[d]imidazol-2-yl)methanol is unique due to its dual functional groups (amino and hydroxymethyl), which allow for versatile chemical modifications and a broad spectrum of biological activities .
Properties
CAS No. |
156576-15-7 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(1-aminobenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c9-11-7-4-2-1-3-6(7)10-8(11)5-12/h1-4,12H,5,9H2 |
InChI Key |
GQCGAPROHSUSKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2N)CO |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N)CO |
Synonyms |
1H-Benzimidazole-2-methanol,1-amino-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


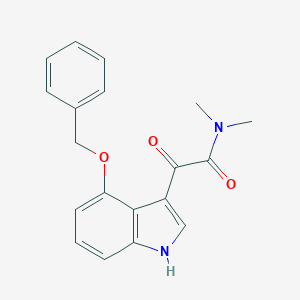

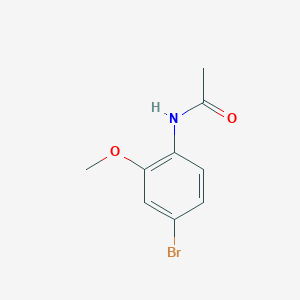

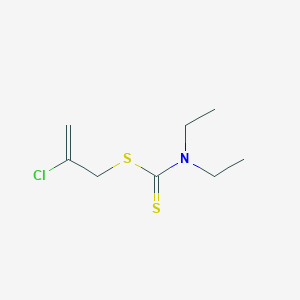

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)
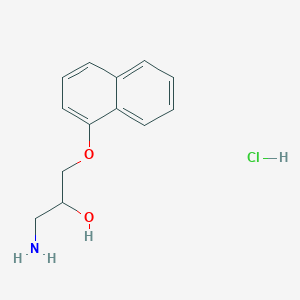
![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)
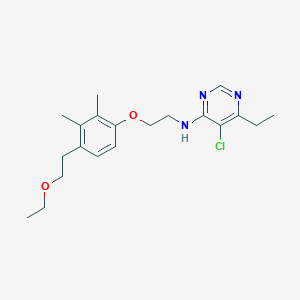

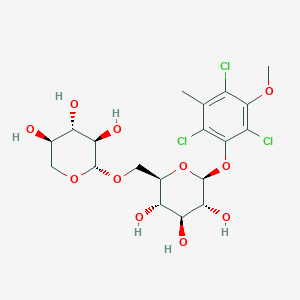
![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)

